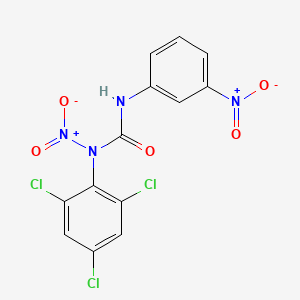
(2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol is a chiral amino alcohol with a long aliphatic chain. This compound is notable for its structural complexity and potential applications in various fields, including pharmaceuticals and biochemistry. Its unique structure, featuring both amino and hydroxyl functional groups, allows it to participate in a variety of chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reduction of a precursor compound, followed by selective functional group transformations to introduce the amino and hydroxyl groups in the desired stereochemistry. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve the desired stereochemistry. These methods can be more cost-effective and environmentally friendly compared to traditional chemical synthesis. The process typically includes fermentation, extraction, and purification steps to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
(2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino group can produce primary amines.
科学的研究の応用
(2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study the effects of chiral molecules on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(2S,3R)-2-Aminooctadec-8-ene-1,3,4-triol: This stereoisomer has a different spatial arrangement of the amino and hydroxyl groups, leading to different chemical and biological properties.
(2R,3S)-2-Aminooctadec-8-ene-1,3,4-triol: Another stereoisomer with distinct properties compared to the (2S,3S) form.
(2R,3R)-2-Aminooctadec-8-ene-1,3,4-triol: The fourth stereoisomer, also with unique characteristics.
Uniqueness
The (2S,3S) stereoisomer of 2-Aminooctadec-8-ene-1,3,4-triol is unique due to its specific spatial arrangement, which can result in different reactivity and interactions with biological targets compared to its stereoisomers. This uniqueness makes it valuable for specific applications where the precise stereochemistry is crucial.
特性
CAS番号 |
253587-17-6 |
|---|---|
分子式 |
C18H37NO3 |
分子量 |
315.5 g/mol |
IUPAC名 |
(2S,3S)-2-aminooctadec-8-ene-1,3,4-triol |
InChI |
InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h10-11,16-18,20-22H,2-9,12-15,19H2,1H3/t16-,17?,18-/m0/s1 |
InChIキー |
CQKNELOTFUSOTP-RGBJRUIASA-N |
異性体SMILES |
CCCCCCCCCC=CCCCC([C@H]([C@H](CO)N)O)O |
正規SMILES |
CCCCCCCCCC=CCCCC(C(C(CO)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


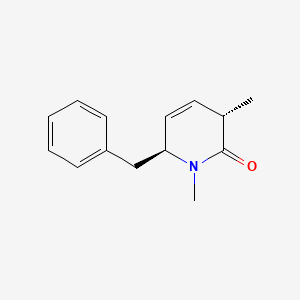
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
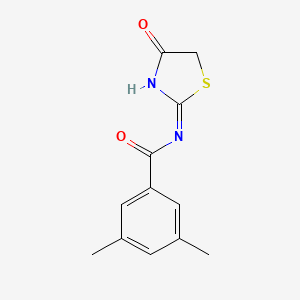
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)


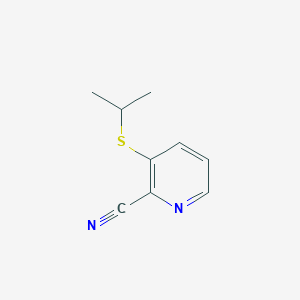

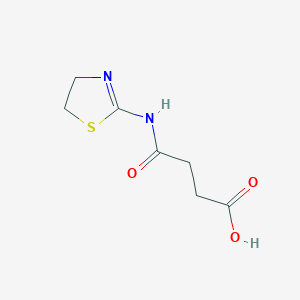
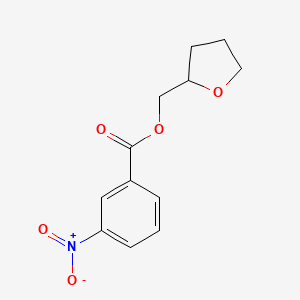
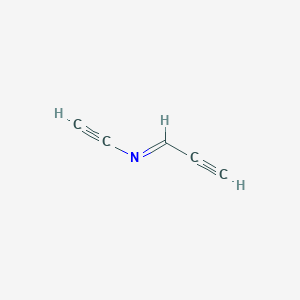

![2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}](/img/structure/B14239149.png)
